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molecular formula C21H26N4O2 B1588467 Linaprazan CAS No. 248919-64-4

Linaprazan

Cat. No. B1588467
M. Wt: 366.5 g/mol
InChI Key: GHVIMBCFLRTFHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07459463B2

Procedure details

75 g 2,3-dimethyl-8-(2,6-dimethylbenzylamino)-N-hydroxyethyl-imidazo[1,2-a]pyridine-6-carboxamide was suspended in 350 ml ethanol and cooled to 10° C. 21.9 g methanesulfonic acid, diluted with 56 ml ethanol was charged. After rinsing with ethanol (44 ml), the suspension was stirred until conversion to 2,3-dimethyl-8-(2,6-dimethylbenzylamino)-N-hydroxyethyl-imidazo[1,2-a]pyridine-6-carboxamide mesylate salt form B was complete. The crystals of 2,3-dimethyl-8-(2,6-dimethylbenzylamino)-N-hydroxyethyl-imidazo[1,2-a]pyridine-6-carboxamide mesylate salt form B were isolated and vacuum dried at 30° C. over night. Yield 99%.
Quantity
21.9 g
Type
reactant
Reaction Step Two
Quantity
56 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:3]=[C:4]2[C:9]([NH:10][CH2:11][C:12]3[C:17]([CH3:18])=[CH:16][CH:15]=[CH:14][C:13]=3[CH3:19])=[CH:8][C:7]([C:20]([NH:22][CH2:23][CH2:24][OH:25])=[O:21])=[CH:6][N:5]2[C:26]=1[CH3:27].[CH3:28][S:29]([OH:32])(=[O:31])=[O:30]>C(O)C>[S:29]([OH:32])(=[O:31])(=[O:30])[CH3:28].[CH3:1][C:2]1[N:3]=[C:4]2[C:9]([NH:10][CH2:11][C:12]3[C:17]([CH3:18])=[CH:16][CH:15]=[CH:14][C:13]=3[CH3:19])=[CH:8][C:7]([C:20]([NH:22][CH2:23][CH2:24][OH:25])=[O:21])=[CH:6][N:5]2[C:26]=1[CH3:27] |f:3.4|

Inputs

Step One
Name
Quantity
75 g
Type
reactant
Smiles
CC=1N=C2N(C=C(C=C2NCC2=C(C=CC=C2C)C)C(=O)NCCO)C1C
Step Two
Name
Quantity
21.9 g
Type
reactant
Smiles
CS(=O)(=O)O
Name
Quantity
56 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
350 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Stirring
Type
CUSTOM
Details
the suspension was stirred until conversion to 2,3-dimethyl-8-(2,6-dimethylbenzylamino)-N-hydroxyethyl-imidazo[1,2-a]pyridine-6-carboxamide mesylate salt form B
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was charged
WASH
Type
WASH
Details
After rinsing with ethanol (44 ml)

Outcomes

Product
Name
Type
product
Smiles
S(C)(=O)(=O)O.CC=1N=C2N(C=C(C=C2NCC2=C(C=CC=C2C)C)C(=O)NCCO)C1C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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